6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of the bromophenyl group enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromobenzoyl hydrazine with thiocarbohydrazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols or amines.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines
Scientific Research Applications
6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Medicinal Chemistry: It is explored as a potential pharmacophore for developing new drugs with antimicrobial, antifungal, and anticancer activities
Biological Studies: Used in studies to understand enzyme inhibition, particularly urease inhibition, which is crucial for developing treatments against urease-positive microorganisms.
Material Science: Investigated for its potential use in creating new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It acts as a competitive inhibitor of enzymes such as urease, binding to the active site and preventing substrate access.
Disruption of Cellular Processes: In antifungal applications, it disrupts membrane integrity, leading to cell death.
Pathways Involved: The compound affects pathways related to enzyme activity and cellular integrity, making it effective against various pathogens.
Comparison with Similar Compounds
6-(2-Bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is compared with other similar compounds such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Similar in structure but with different pharmacological activities and applications.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole Derivatives: These derivatives exhibit varied biological activities depending on the substituents attached to the core structure.
Benzothiazole Derivatives: These compounds share some structural similarities but differ significantly in their biological activities and applications.
The uniqueness of this compound lies in its specific combination of triazole and thiadiazole rings, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
6-(2-bromophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN4S/c10-7-4-2-1-3-6(7)8-13-14-5-11-12-9(14)15-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZCBYBHDAQDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN3C=NN=C3S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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